(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
Description
This compound is a heterocyclic hybrid molecule combining a 1,2,3-thiadiazole moiety with a pyrazolo[1,5-a]pyridine scaffold linked via a piperazine-carbonyl bridge. The 4-propyl-1,2,3-thiadiazole group may enhance lipophilicity and membrane permeability, while the pyrazolo[1,5-a]pyridine core is known for its bioisosteric resemblance to purines, enabling interactions with nucleotide-binding domains .
Properties
IUPAC Name |
[4-(4-propylthiadiazole-5-carbonyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-2-5-14-16(27-21-20-14)18(26)23-10-8-22(9-11-23)17(25)13-12-19-24-7-4-3-6-15(13)24/h3-4,6-7,12H,2,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLELZHFXDMZYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article compiles relevant research findings, structure-activity relationships (SAR), and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a thiadiazole ring fused with a pyrazolo[1,5-a]pyridine moiety, linked through a piperazine scaffold. This structural design is significant as both thiadiazoles and pyrazoles are known for their diverse biological properties.
Synthesis Overview
The synthesis typically involves:
- Formation of the thiadiazole ring via cyclization reactions.
- Coupling the thiadiazole with the pyrazolo-piperazine derivative through acylation methods.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance:
- Compounds derived from thiadiazole have exhibited significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- The incorporation of the pyrazolo-piperazine moiety enhances the overall antimicrobial efficacy due to synergistic effects observed in similar compounds .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8a | S. aureus | 12 µg/mL |
| 9b | E. coli | 15 µg/mL |
| 16a | Pseudomonas aeruginosa | 10 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. The cytotoxicity assays reveal promising results:
- The compound demonstrates selective cytotoxicity towards MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 5.69 to 9.36 µM .
- Mechanistic studies indicate that treatment with these derivatives induces apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 .
Table 2: Cytotoxicity Profiles
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 6.25 | Apoptosis induction |
| HepG2 | 7.80 | Cell cycle arrest |
| A549 | 8.50 | Caspase activation |
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications on the thiadiazole and pyrazolo-piperazine components significantly influence biological activity:
- Substitution Patterns : Variations in substituents on the thiadiazole ring can enhance or diminish antimicrobial efficacy.
- Linker Variations : Altering the piperazine linker affects solubility and bioavailability, which are critical for effective drug action .
Case Studies and Research Findings
Several studies have reported on related compounds with similar structures:
- A study on 1,3,4-thiadiazole derivatives demonstrated significant anticancer activity across multiple cell lines, reinforcing the potential of thiadiazole-based compounds in oncology .
- Another investigation into pyrazolo[3,4-b]pyridine derivatives showed promising results as potent inhibitors of tubulin polymerization, suggesting that similar derivatives might exhibit multifaceted biological activities .
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiadiazole and pyrazole moieties have demonstrated significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains and fungi. Research indicates that the incorporation of these functional groups enhances the bioactivity of the compounds, making them promising candidates for developing new antimicrobial agents .
Anti-inflammatory Properties
Recent studies have synthesized novel derivatives of thiadiazole linked with pyridine structures that exhibit potent anti-inflammatory effects. For example, certain pyridine-based thiadiazole derivatives have been shown to surpass traditional anti-inflammatory drugs like diclofenac in efficacy. Computational docking studies confirmed strong binding affinities to COX-2, a target enzyme in inflammation pathways .
Anticancer Potential
The structural diversity of this compound allows for modulation of its biological activity toward anticancer applications. Compounds with similar structural features have been reported to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The anticancer activity has been attributed to the ability to interfere with cellular mechanisms involved in tumor growth .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
| Structural Feature | Biological Activity | Notes |
|---|---|---|
| Thiadiazole Ring | Antimicrobial | Enhances overall bioactivity |
| Pyrazole Moiety | Anti-inflammatory | Strong binding to COX enzymes |
| Piperazine Linkage | Anticancer | Modulates interaction with cellular targets |
The combination of these structural elements contributes to the compound's diverse pharmacological profile.
Case Studies
Several studies highlight the effectiveness of compounds structurally related to (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone:
Case Study 1: Anti-inflammatory Agents
Research conducted by Abd El-Lateef et al. (2023) synthesized pyridine-based thiadiazole derivatives that exhibited superior anti-inflammatory properties compared to existing medications. The study utilized molecular docking to confirm interactions with COX enzymes .
Case Study 2: Anticancer Activity
A study by Bian et al. (2021) demonstrated that certain thiadiazole derivatives inhibited tubulin polymerization effectively, showcasing their potential as anticancer agents. The research focused on structural modifications to enhance bioactivity against cancer cell lines .
Chemical Reactions Analysis
Core Structural Components and Reactivity
The compound consists of three key moieties:
-
Pyrazolo[1,5-a]pyridine-3-carbonyl group : A fused bicyclic system with a ketone linker.
-
Piperazine ring : A nitrogen-containing heterocycle enabling nucleophilic substitutions.
-
4-Propyl-1,2,3-thiadiazol-5-yl group : A sulfur-containing heterocycle with electrophilic reactivity.
Formation of 4-Propyl-1,2,3-thiadiazol-5-carbonyl Group
1,2,3-Thiadiazoles are synthesized via Hurd-Mori cyclization or Lawesson’s reagent-mediated cyclization :
-
Step 1 : Reacting propyl thioamide with hydrazine forms a thiosemicarbazide intermediate .
-
Step 2 : Cyclization with H₂SO₄ or P₂S₅ yields the 1,2,3-thiadiazole ring .
-
Step 3 : Oxidation of the thiadiazole methyl group to a carbonyl is performed using KMnO₄ or CrO₃ .
Example Reaction :
textPropylthioamide + NH₂NH₂ → Thiosemicarbazide Thiosemicarbazide + H₂SO₄ → 4-Propyl-1,2,3-thiadiazole 4-Propyl-1,2,3-thiadiazole + KMnO₄ → 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid[2][6]
Coupling of Moieties via Methanone Linker
The final assembly involves amide bond formation between the two carbonyl groups:
-
Step 1 : Activation of 4-propyl-1,2,3-thiadiazole-5-carboxylic acid with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF .
-
Step 2 : Reaction with 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine in the presence of DIPEA (diisopropylethylamine) yields the target compound .
Example Reaction :
text4-Propyl-1,2,3-thiadiazole-5-carboxylic acid + HATU/DIPEA → Activated ester Activated ester + 4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine → Target compound[4][6]
Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Pyrazolo[1,5-a]pyridine synthesis | POCl₃, DMF, 80°C | 65–75 | |
| 2 | Thiadiazole cyclization | H₂SO₄, 0–5°C | 70–85 | |
| 3 | Amide coupling | HATU, DIPEA, DMF, RT | 60–70 |
Functionalization and Derivatives
-
Piperazine modifications : Substituents on piperazine (e.g., oxetan-3-yl, methyl groups) are introduced via nucleophilic substitution with alkyl halides or sulfonates .
-
Thiadiazole alkylation : Propyl side chains are added using alkylation reactions with propanol under Mitsunobu conditions .
Spectroscopic Characterization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyrimidine Derivatives
Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) (from ) share a pyrazolo-pyrimidine scaffold. Unlike the target compound, these lack the thiadiazole and piperazine components, reducing their structural diversity. However, their isomerization behavior (e.g., pyrazolo-triazolopyrimidines) highlights the thermodynamic stability of fused heterocycles, a property that could influence the target compound’s reactivity .
Pyranopyrazole-Oxazine Hybrids
The 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one () incorporates a pyranopyrazole-oxazine system. While this compound shares the pyrazole moiety with the target, its fused oxazine ring introduces distinct electronic properties. The target’s thiadiazole group may confer higher metabolic stability compared to the oxazine’s oxygen, which is prone to oxidative degradation .
Piperazine-Linked Heterocycles
Piperazine derivatives are common in CNS-targeting drugs. The target compound’s piperazine-carbonyl linker differentiates it from simpler piperazine analogues (e.g., antipsychotics) by enabling dual-target engagement. For example, the carbonyl group may facilitate hydrogen bonding with enzymatic active sites, a feature absent in non-carbonyl piperazine derivatives.
Key Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step protocols, similar to ’s pyrazolo-triazolopyrimidines, but with added complexity from the thiadiazole-piperazine coupling.
- Bioactivity Gaps: No direct pharmacological data exist for the target compound. However, analogues like pyrazolo-pyrimidines show IC₅₀ values in the nanomolar range against kinases (e.g., EGFR), suggesting a promising starting point .
- Structural Advantages : The thiadiazole’s sulfur atom may improve binding to metal ions in enzyme active sites, a property less explored in oxazine or pyrimidine derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution or coupling reactions involving the thiadiazole and pyrazolo-pyridine moieties. Key steps include:
-
Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrazolo-pyridine carbonyl group to the piperazine ring .
-
Solvent Selection : Ethanol or DMF under reflux (2–6 hours) for intermediates, followed by recrystallization in DMF-EtOH mixtures .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and HPLC for final purity validation.
Parameter Example Conditions Evidence Source Reaction Time 2–6 hours reflux Solvent System Ethanol, DMF-EtOH (1:1) Purification Method Column chromatography, HPLC
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Prioritize:
- NMR : ¹H/¹³C NMR to confirm thiadiazole (δ 1.5–2.5 ppm for propyl group) and pyrazolo-pyridine (δ 8.0–9.5 ppm) signals .
- HRMS : For molecular ion validation (e.g., [M+H]+ at m/z ~450–500).
- X-ray Crystallography : To resolve stereoelectronic effects in the piperazine-thiadiazole linkage (if crystalline) .
Q. How can initial biological activity screening be designed to assess this compound’s potential?
- Methodological Answer : Use tiered assays:
- In Vitro : Enzymatic inhibition (e.g., kinases, cytochrome P450) at 1–100 µM concentrations .
- Cellular Assays : Cytotoxicity (MTT assay) in cancer/immortalized cell lines .
- Controls : Compare with structurally similar compounds (e.g., pyrazole-piperazine hybrids) to identify SAR trends .
Advanced Research Questions
Q. How can molecular docking studies be applied to predict binding interactions with target enzymes?
- Methodological Answer :
-
Target Selection : Use enzymes with resolved crystal structures (e.g., PDB: 3LD6 for fungal 14-α-demethylase) .
-
Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking.
-
Validation : Compare docking scores (∆G) with known inhibitors and validate via mutagenesis studies .
Docking Parameter Example Value Evidence Source Grid Box Size 20 Å × 20 Å × 20 Å Scoring Function MM-GBSA
Q. How should contradictory data in solubility and bioavailability studies be resolved?
- Methodological Answer :
- Solubility : Test in multiple buffers (pH 1.2–7.4) with surfactants (e.g., Tween-80) .
- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) vs. in vivo PK studies in rodents .
- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., pH, excipients) impacting discrepancies .
Q. What strategies mitigate synthetic byproducts from the thiadiazole-piperazine coupling step?
- Methodological Answer :
- Reagent Optimization : Use coupling agents like HATU instead of EDC for sterically hindered amines .
- Temperature Control : Maintain 0–4°C during acyl chloride formation to prevent decomposition .
- Byproduct Analysis : LC-MS to track side products (e.g., dimerization of thiadiazole) and adjust stoichiometry .
Q. How can environmental fate studies be designed to evaluate ecological risks?
- Methodological Answer : Follow OECD guidelines:
- Degradation : Aerobic/anaerobic soil studies (28-day incubation, LC-MS monitoring) .
- Ecotoxicology : Daphnia magna acute toxicity (48-hour EC50) and algal growth inhibition .
- Modeling : Use EPI Suite to predict bioaccumulation (logP) and persistence (half-life) .
Key Considerations for Experimental Design
- Reproducibility : Precisely document solvent purity, reaction atmosphere (N₂/Ar), and catalyst batches .
- Data Validation : Use triplicate measurements for biological assays and report SEM/confidence intervals .
- Ethical Compliance : Adhere to OECD 423 for acute toxicity testing and IACUC protocols for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
